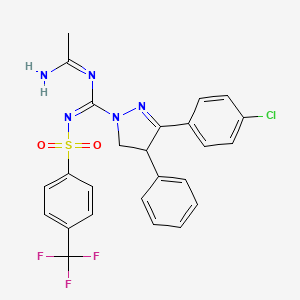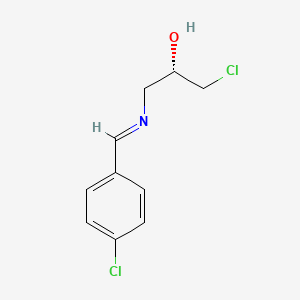
(E)-3-(4-((7-hydroxy-2-oxo-3-phenyl-2H-chromen-4-yl)methyl)phenyl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(4-((7-hydroxy-2-oxo-3-phenyl-2H-chromen-4-yl)methyl)phenyl)acrylic acid is a complex organic compound with a molecular formula of C25H18O5 and a molecular weight of 398.41 g/mol This compound is characterized by its chromen-4-yl structure, which is a derivative of chromone, a naturally occurring compound found in many plants
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-((7-hydroxy-2-oxo-3-phenyl-2H-chromen-4-yl)methyl)phenyl)acrylic acid typically involves multi-step organic reactions. One common method includes the condensation of 7-hydroxy-2-oxo-3-phenylchromen-4-ylmethyl chloride with 4-hydroxybenzaldehyde under basic conditions to form the intermediate compound. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
(E)-3-(4-((7-hydroxy-2-oxo-3-phenyl-2H-chromen-4-yl)methyl)phenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The phenyl and hydroxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl groups can produce alcohols.
科学的研究の応用
(E)-3-(4-((7-hydroxy-2-oxo-3-phenyl-2H-chromen-4-yl)methyl)phenyl)acrylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s chromen-4-yl structure is of interest in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications due to its antioxidant and anti-inflammatory properties.
作用機序
The mechanism of action of (E)-3-(4-((7-hydroxy-2-oxo-3-phenyl-2H-chromen-4-yl)methyl)phenyl)acrylic acid involves its interaction with various molecular targets. The hydroxy and carbonyl groups can form hydrogen bonds with enzymes and receptors, modulating their activity. The phenyl groups can participate in π-π interactions, further influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
Chromen-4-one derivatives: These compounds share the chromen-4-yl structure and exhibit similar chemical properties.
Flavonoids: Naturally occurring compounds with antioxidant properties.
Coumarins: Another class of compounds with a similar core structure.
Uniqueness
(E)-3-(4-((7-hydroxy-2-oxo-3-phenyl-2H-chromen-4-yl)methyl)phenyl)acrylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
特性
分子式 |
C25H18O5 |
|---|---|
分子量 |
398.4 g/mol |
IUPAC名 |
(E)-3-[4-[(7-hydroxy-2-oxo-3-phenylchromen-4-yl)methyl]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C25H18O5/c26-19-11-12-20-21(14-17-8-6-16(7-9-17)10-13-23(27)28)24(18-4-2-1-3-5-18)25(29)30-22(20)15-19/h1-13,15,26H,14H2,(H,27,28)/b13-10+ |
InChIキー |
YGKGINZAHYHTNB-JLHYYAGUSA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3)O)OC2=O)CC4=CC=C(C=C4)/C=C/C(=O)O |
正規SMILES |
C1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3)O)OC2=O)CC4=CC=C(C=C4)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diaqua[(2S)-2-(hydroxy-|EO)butanedioato(2-)-|EO1]calcium](/img/structure/B12298847.png)
![N-(7-butan-2-yl-2-hydroxy-5-oxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B12298851.png)
![3-(3,4-Dichlorophenyl)-2-(ethoxymethyl)-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B12298856.png)


![4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12298887.png)
![(2R,4S)-1-[(2S)-2-(5-aminopentanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12298890.png)


![2-amino-N-[4-amino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B12298896.png)



![2-pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+);dichloride](/img/structure/B12298911.png)
